molecular formula C13H7BrClFN2O3 B11023733 N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide

N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide

Cat. No.: B11023733
M. Wt: 373.56 g/mol
InChI Key: LNGQPMVGMDHCKZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, chlorine, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with 4-bromo-2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Reaction Steps:

    Nitration: 4-chloroaniline + HNO₃ → 4-chloro-3-nitroaniline

    Coupling Reaction: 4-chloro-3-nitroaniline + 4-bromo-2-fluorobenzoyl chloride + base → this compound

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the amide group.

Common Reagents and Conditions

    Reduction: H₂/Pd-C, Fe/HCl

    Substitution: NaOH, KOH, or other nucleophiles

    Oxidation: KMnO₄, H₂O₂

Major Products

    Reduction: N-(4-amino-2-fluorophenyl)-4-chloro-3-nitrobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives of the amide group

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of halogens and nitro groups can influence its biological activity, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical structure may impart desirable properties such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluorophenyl)-2-chloroacetamide
  • N-(4-bromo-2-fluorophenyl)-4-chlorobenzamide
  • N-(4-bromo-2-fluorophenyl)-3-nitrobenzamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide is unique due to the specific combination of functional groups attached to the benzamide core. This combination can result in distinct chemical and biological properties compared to similar compounds. For instance, the presence of both bromine and fluorine atoms can enhance its reactivity and potential interactions with biological targets.

Properties

Molecular Formula

C13H7BrClFN2O3

Molecular Weight

373.56 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-chloro-3-nitrobenzamide

InChI

InChI=1S/C13H7BrClFN2O3/c14-8-2-4-11(10(16)6-8)17-13(19)7-1-3-9(15)12(5-7)18(20)21/h1-6H,(H,17,19)

InChI Key

LNGQPMVGMDHCKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)Br)F)[N+](=O)[O-])Cl

Origin of Product

United States

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